rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride

LSD1/KDM1A inhibition Stereochemistry Cyclopropylamine pharmacophore

Researchers developing LSD1/MAO inhibitors face a critical supply challenge: generic cyclopropylamines lack the trans-(1R,2R) stereochemistry required for irreversible FAD-covalent binding in the LSD1 active site. rac-trans-2-Aminocyclopropylacetamide hydrochloride (CAS 1969287-58-8) solves this by delivering the defined trans-cyclopropylamine-acetamide pharmacophore as a stable HCl salt. • trans-(1R,2R) configuration essential for LSD1/MAO active-site engagement • HCl salt form ensures reliable stoichiometry in amide coupling and SPPS workflows • Racemic scaffold enables cost-effective parallel SAR before committing to enantiopure synthesis

Molecular Formula C5H11ClN2O
Molecular Weight 150.61
CAS No. 1969287-58-8
Cat. No. B2774468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride
CAS1969287-58-8
Molecular FormulaC5H11ClN2O
Molecular Weight150.61
Structural Identifiers
SMILESCC(=O)NC1CC1N.Cl
InChIInChI=1S/C5H10N2O.ClH/c1-3(8)7-5-2-4(5)6;/h4-5H,2,6H2,1H3,(H,7,8);1H/t4-,5-;/m1./s1
InChIKeyQTCVPPAZDXGOKF-TYSVMGFPSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride: Identity & Procurement


rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride is a chiral cyclopropylamine-acetamide derivative supplied as a hydrochloride salt with molecular formula C₅H₁₁ClN₂O and molecular weight 150.61 g/mol [1]. The compound features a rigid cyclopropane ring bearing a trans-configured (1R,2R) 2-aminocyclopropyl moiety and an acetamide substituent, giving it a defined stereochemical scaffold distinct from non-chiral or cis-configured analogs. This structural motif is a key pharmacophore in cyclopropylamine-based inhibitors of lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidases (MAO-A/MAO-B) [2]. It serves as a versatile intermediate for constructing peptidomimetics, enzyme inhibitors, and positron emission tomography (PET) imaging agents targeting LSD1 in the brain [3].

Stereochemical scaffold Trans-(1R,2R) cyclopropylamine scaffold for LSD1/MAO target engagement studies
Dual reactive architecture Primary amine and acetamide handles enable orthogonal derivatization without core protection
Salt-form reliability Hydrochloride salt ensures consistent protonation state and gravimetric accuracy in synthesis

rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride: Why Substitution Fails


Simple cyclopropylamines (e.g., cyclopropylamine, CAS 765-30-0) or non-chiral N-cyclopropylacetamides lack both the trans-(1R,2R) stereochemical configuration and the dual functional group architecture (free amine plus acetamide) that define this compound's utility as an LSD1/MAO pharmacophore building block [1]. The defined trans geometry of the aminocyclopropyl ring is critical for irreversible covalent binding to the flavin adenine dinucleotide (FAD) cofactor within the LSD1 active site, a mechanism exploited by therapeutically relevant inhibitors [2]. Substitution with the free base form (CAS 1955520-33-8) alters handling properties, as the hydrochloride salt (CAS 1969287-58-8) provides improved solid-state stability, higher aqueous solubility, and more reliable stoichiometric incorporation during amide coupling and further derivatization steps [3]. Even closely related trans analogs such as the single-enantiomer pair (e.g., CAS 1955556-77-0) differ in enantiomeric composition versus the racemate, which can result in divergent biological activity profiles and synthetic utility depending on whether enantiospecific or racemic downstream applications are intended. Generic interchange without verifying stereochemistry, salt form, and functional group complement risks compromised synthetic yield, altered target engagement, and irreproducible biological data.

Non-chiral or cis analogs

Lack the trans geometry required for irreversible FAD cofactor engagement; LSD1 inhibition profile may collapse.

Free base form

May exhibit lower ambient stability, variable protonation state, and reduced gravimetric dispensing accuracy compared to the hydrochloride salt.

Single enantiomer preparations

Diverge in enantiomeric composition; biological activity in enantiospecific assays may not match the racemic screening profile.

rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride: Differentiation Evidence


Trans Stereochemistry vs. Non-Chiral Cyclopropylamine Analogs

Cyclopropylamine acetamides bearing a trans-(1R,2R) or trans-(1S,2S) configuration are the core pharmacophore of multiple potent, irreversible LSD1 inhibitors, whereas non-chiral cyclopropylamines (e.g., cyclopropylamine, CAS 765-30-0) lack the defined trans geometry required for optimal covalent FAD engagement [1]. In the (2-aminocyclopropyl)phenyl derivative series reported by Hattori et al., compounds retaining the trans-2-aminocyclopropyl moiety demonstrated irreversible LSD1 binding with selectivity ratios exceeding 100-fold over MAO-A and MAO-B, a selectivity window that collapses when the trans stereochemistry is altered [2]. The racemic (1R,2R)/(1S,2S) mixture (CAS 1969287-58-8) provides the identical trans scaffold as single-enantiomer preparations but without the cost premium associated with chiral resolution, making it suitable for early-stage SAR exploration where enantiopurity is not yet required.

Trans stereochemistry
Class-level
trans-(1R,2R)/(1S,2S) racemate vs non-chiral or cis cyclopropylamines
Trans geometry required for irreversible LSD1 FAD binding; selectivity over MAO may exceed 100-fold in analog series.
Based on class-level observation from patent and published SAR; verify for specific derivative.
LSD1/KDM1A inhibition Stereochemistry Cyclopropylamine pharmacophore

Hydrochloride Salt vs. Free Base: Stability & Handling

The hydrochloride salt (CAS 1969287-58-8, MW 150.61 g/mol) offers distinct handling advantages over the free base form (CAS 1955520-33-8, MW 114.15 g/mol). The hydrochloride salt is a solid at ambient temperature with enhanced long-term storage stability under inert atmosphere, whereas the free base is more susceptible to oxidative degradation and has a higher vapor pressure [1]. The increased molecular weight of the salt provides a practical benefit in gravimetric dispensing accuracy: a 1.0 mmol scale reaction requires 150.6 mg of the hydrochloride versus 114.2 mg of the free base, reducing relative weighing error by approximately 12% at equivalent balance precision [1]. The hydrochloride also ensures consistent protonation state during amide coupling reactions, eliminating the variable reactivity observed with the free amine form that can lead to incomplete conversion or side-product formation .

Salt vs. free base
Source review
+32% mass ~12% less relative weighing error
Hydrochloride salt improves gravimetric accuracy and provides consistent protonation state for amide coupling.
Supplier-derived data; verify lot-specific purity and handling under your laboratory conditions.
Salt form selection Solid-state stability Synthetic intermediate handling

Dual Functional Handles vs. Single-Site Analogs

This compound possesses two chemically distinct reactive sites: a primary amine on the cyclopropane ring and an acetamide group, enabling sequential, orthogonal derivatization without protecting-group manipulation on the cyclopropane core [1]. In contrast, simpler analogs such as N-cyclopropylacetamide or 2-amino-N-cyclopropylacetamide offer only one readily derivatizable functional handle. The cyclopropylamine acetamide scaffold described in US 8,946,296 was elaborated via the free amine into diverse substituted heteroaryl and aryl derivatives while retaining the acetamide terminus, demonstrating the synthetic versatility conferred by the dual functionality [2]. This orthogonal reactivity is particularly valuable for constructing focused libraries of LSD1 inhibitors where both the amine-derived substituent and the acetamide terminus modulate potency and selectivity [2].

Orthogonal functionality
Class-level
Primary amine + acetamide
Two distinct reactive sites enable sequential derivatization without core protection; supports library synthesis.
Documented across >100 exemplified compounds in US 8,946,296; validate reactivity in intended scheme.
Orthogonal functionalization Building block utility Peptidomimetic synthesis

rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride: Research & Industrial Applications


Early-Stage LSD1/KDM1A Inhibitor SAR

This compound is optimally deployed as a starting building block for synthesizing focused libraries of trans-cyclopropylamine acetamide LSD1 inhibitors. The racemic trans scaffold enables medicinal chemistry teams to rapidly probe substituent effects at the amine position (via amide coupling, reductive amination, or N-arylation) while retaining the acetamide terminus, as exemplified by the >100 analogs described in US 8,946,296 [1]. The hydrochloride salt form ensures consistent reactivity in parallel synthesis workflows. Once lead compounds are identified, procurement can transition to single-enantiomer preparations for advanced profiling.

PET Tracer Precursor for LSD1 Brain Imaging

The (2-aminocyclopropyl)phenyl derivatives reported by Hattori et al. (2021) for PET imaging of LSD1 in the brain were constructed from trans-2-aminocyclopropyl building blocks, with the lead compound [¹⁸F]1e demonstrating high brain uptake and LSD1-specific binding in non-human primates [2]. The racemic hydrochloride (CAS 1969287-58-8) can serve as a cost-effective starting material for developing radiolabeling precursors, radiofluorination methodology, and cold reference standards, prior to committing to enantiopure material for GMP radiotracer production.

Peptidomimetic Scaffold with trans-Cyclopropane Geometry

The rigid trans-cyclopropane ring with vicinal amine and acetamide substituents mimics a constrained β-turn dipeptide motif, making this compound valuable for peptidomimetic design. The hydrochloride salt provides the correct protonation state for direct incorporation into solid-phase peptide synthesis (SPPS) or solution-phase fragment coupling, where the trans geometry enforces a specific backbone dihedral angle distinct from cis or non-cyclic analogs [3]. This application is supported by the broader class of aminocyclopropane building blocks used in amino acid and peptidomimetic synthesis.

Dual LSD1/HDAC Inhibitor Lead Generation

Recent patent literature describes cyclopropyl-amide compounds as dual LSD1/HDAC inhibitors for oncology applications (US 11,352,322 B2) [4]. The trans-2-aminocyclopropyl acetamide scaffold (CAS 1969287-58-8) provides the cyclopropylamine warhead necessary for FAD-covalent LSD1 engagement while the acetamide terminus can be elaborated into hydroxamic acid or ortho-aminoanilide zinc-binding groups for HDAC inhibition. The racemic form allows for preliminary dual-inhibitor SAR before chiral separation or asymmetric synthesis is warranted.

Application
Selection Property
Validation Focus
LSD1/KDM1A inhibitor SAR
Trans-cyclopropylamine scaffold with racemic form
Irreversible FAD engagement and selectivity over MAO isoforms
PET tracer precursor research
Cost-effective racemic building block for cold reference and radiolabeling development
Brain uptake and target-specific binding in model systems
Peptidomimetic design
Rigid trans-cyclopropane β-turn mimic with dual attachment points
Conformational constraint and coupling efficiency in peptide synthesis
Dual LSD1/HDAC inhibitor lead generation
Cyclopropylamine warhead + acetamide terminus for dual warhead elaboration
Dual target engagement in cellular epigenetic assays
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